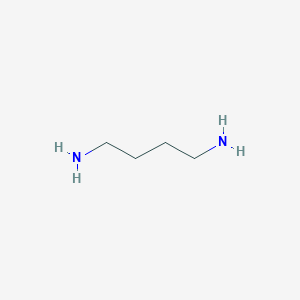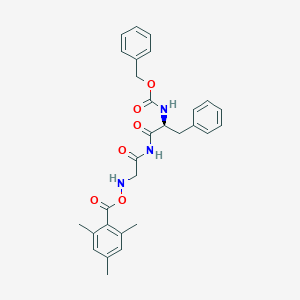
O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate, also known as MG132, is a proteasome inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a small molecule that inhibits the proteolytic activity of the 26S proteasome, leading to the accumulation of ubiquitinated proteins and ultimately causing cell death.
Mécanisme D'action
O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate inhibits the proteolytic activity of the 26S proteasome by binding to the active site of the proteasome. This leads to the accumulation of ubiquitinated proteins, which are normally degraded by the proteasome. The accumulation of these proteins can lead to various cellular responses, including apoptosis, cell cycle arrest, and DNA repair.
Effets Biochimiques Et Physiologiques
The inhibition of proteasome activity by O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress the growth of tumors. It has also been shown to have anti-inflammatory effects and to protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate in lab experiments is its ability to selectively inhibit the proteolytic activity of the 26S proteasome. This allows for the study of the specific cellular responses that occur as a result of proteasome inhibition. However, one limitation of using this compound is its potential toxicity to cells, which can lead to non-specific effects.
Orientations Futures
There are several future directions for the use of O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate in scientific research. One direction is the development of more selective proteasome inhibitors that target specific subunits of the proteasome. Another direction is the study of the effects of proteasome inhibition on specific signaling pathways and cellular processes. Finally, the use of proteasome inhibitors in combination with other therapies, such as chemotherapy or radiation therapy, is an area of active research.
Méthodes De Synthèse
The synthesis of O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate involves several steps. The first step involves the protection of the amino and carboxyl groups of phenylalanine and glycine, respectively. This is followed by the coupling of the two protected amino acids to form the dipeptide. The dipeptide is then deprotected and coupled with the hydroxamic acid to form the final product, O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate.
Applications De Recherche Scientifique
O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate has been extensively used in scientific research due to its ability to inhibit the proteolytic activity of the 26S proteasome. The proteasome is responsible for the degradation of intracellular proteins, including misfolded or damaged proteins, regulatory proteins, and signaling proteins. Inhibition of proteasome activity can lead to the accumulation of these proteins, resulting in various cellular responses, including apoptosis, cell cycle arrest, and DNA repair.
Propriétés
Numéro CAS |
118292-30-1 |
|---|---|
Nom du produit |
O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate |
Formule moléculaire |
C29H31N3O6 |
Poids moléculaire |
517.6 g/mol |
Nom IUPAC |
[[2-oxo-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]ethyl]amino] 2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C29H31N3O6/c1-19-14-20(2)26(21(3)15-19)28(35)38-30-17-25(33)32-27(34)24(16-22-10-6-4-7-11-22)31-29(36)37-18-23-12-8-5-9-13-23/h4-15,24,30H,16-18H2,1-3H3,(H,31,36)(H,32,33,34)/t24-/m0/s1 |
Clé InChI |
OTWGVMUYCYENCE-DEOSSOPVSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)C(=O)ONCC(=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)ONCC(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=O)ONCC(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C |
Synonymes |
CBZ-Phe-Gly-NH-O-CO-(2,4,6-Me3)Ph CPG hydroxamate TMP O-mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



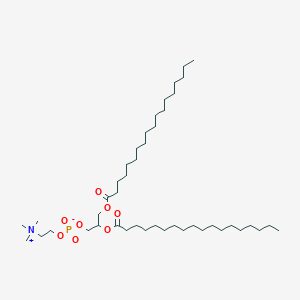
![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)
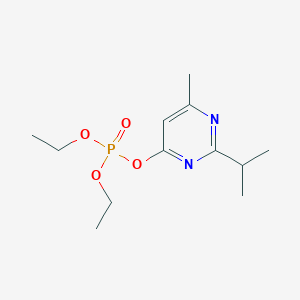
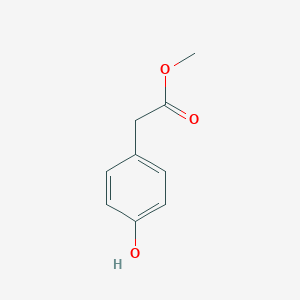
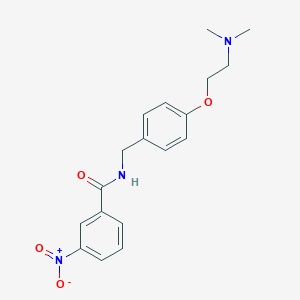
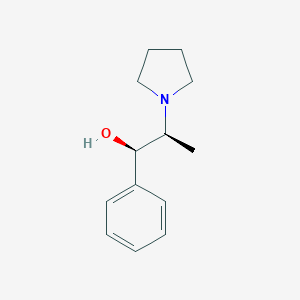
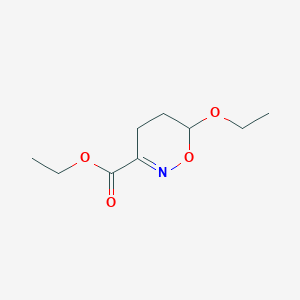
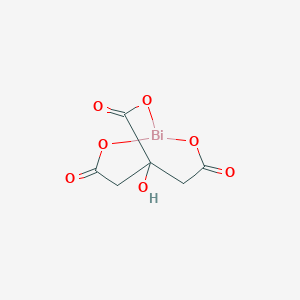
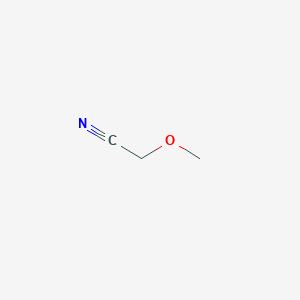
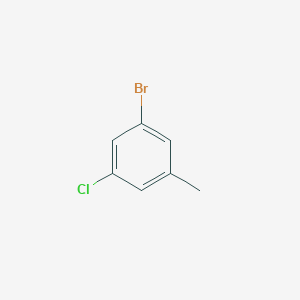
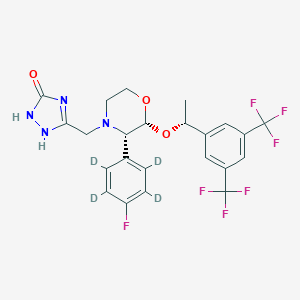
![5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B46680.png)
![1,8-Diazabicyclo[5.4.0]undec-7-ene](/img/structure/B46681.png)
